Sniper(abl)-049
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C52H66N10O8 |
|---|---|
Molecular Weight |
959.1 g/mol |
IUPAC Name |
4-[[4-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C52H66N10O8/c1-36(2)30-46(58-51(67)48(64)43(53)31-38-8-5-4-6-9-38)50(66)55-20-25-68-26-27-69-28-29-70-35-47(63)62-23-21-61(22-24-62)34-39-12-14-40(15-13-39)49(65)57-42-16-11-37(3)45(32-42)60-52-56-19-17-44(59-52)41-10-7-18-54-33-41/h4-19,32-33,36,43,46,48,64H,20-31,34-35,53H2,1-3H3,(H,55,66)(H,57,65)(H,58,67)(H,56,59,60)/t43-,46+,48+/m1/s1 |
InChI Key |
JBCHWUPJETZFEN-RGTBTGBSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O)NC5=NC=CC(=N5)C6=CN=CC=C6 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O)NC5=NC=CC(=N5)C6=CN=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Sniper(abl)-049 in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sniper(abl)-049 is a novel proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML). As a member of the "Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Erasers" (SNIPERs) family, this compound offers an alternative therapeutic strategy to traditional tyrosine kinase inhibitors (TKIs) by eliminating the oncogenic protein rather than merely inhibiting its enzymatic activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.
Core Mechanism of Action
This compound is a heterobifunctional molecule that hijacks the cell's natural protein disposal system to target BCR-ABL for degradation. It is composed of three key components:
-
A BCR-ABL Ligand: Imatinib, a well-established TKI, serves as the warhead that specifically binds to the ATP-binding site of the ABL kinase domain within the BCR-ABL oncoprotein.
-
An E3 Ubiquitin Ligase Ligand: Bestatin is utilized to recruit the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase.
-
A Linker: A polyethylene glycol (PEG) linker connects the imatinib and bestatin moieties, optimizing the formation of a ternary complex between BCR-ABL and the IAP E3 ligase.
The primary mechanism of action involves the this compound-mediated formation of a ternary complex between the BCR-ABL protein and the IAP E3 ubiquitin ligase. This proximity induces the ubiquitination of BCR-ABL, marking it for recognition and subsequent degradation by the 26S proteasome. This targeted degradation leads to the depletion of BCR-ABL protein levels within the cancer cells, thereby abrogating its downstream signaling pathways that drive cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and related compounds from preclinical studies conducted in the K562 human CML cell line.
Table 1: In Vitro Degradation of BCR-ABL Protein
| Compound | ABL Inhibitor | IAP Ligand | Linker | DC50 (μM) in K562 Cells |
| This compound | Imatinib | Bestatin | PEG | 100 |
| SNIPER(ABL)-2 | Imatinib | Bestatin | Alkyl | ~100 |
DC50: Concentration required to induce 50% degradation of the target protein.
Table 2: Comparison with Other SNIPER(ABL) Compounds
| Compound | ABL Inhibitor | IAP Ligand | DC50 (μM) in K562 Cells |
| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 |
| SNIPER(ABL)-015 | GNF5 | MV-1 | 5 |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 |
| SNIPER(ABL)-020 | Dasatinib | Bestatin | >10 |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | 0.01 |
Signaling Pathways
The degradation of the BCR-ABL oncoprotein by this compound leads to the shutdown of multiple downstream signaling pathways critical for CML cell survival and proliferation.
Caption: BCR-ABL downstream signaling pathways inhibited by this compound-induced degradation.
Experimental Protocols
Cell Culture
-
Cell Line: K562 (human chronic myeloid leukemia cell line, BCR-ABL positive)
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for BCR-ABL Degradation
This protocol details the assessment of BCR-ABL protein levels following treatment with this compound.
Caption: Experimental workflow for Western Blot analysis of BCR-ABL degradation.
Detailed Western Blotting Protocol:
-
Cell Treatment: K562 cells were seeded and treated with the desired concentrations of this compound or vehicle control (DMSO) for 6 hours.
-
Cell Lysis: Cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Membrane Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for ABL (to detect BCR-ABL). A loading control antibody (e.g., anti-GAPDH or anti-β-tubulin) was also used.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal was visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Analysis: Band intensities were quantified using densitometry software, and BCR-ABL levels were normalized to the loading control.
Cell Viability Assay
A water-soluble tetrazolium salt (WST) assay was likely used to assess the effect of this compound on the viability of CML cells.
Detailed Cell Viability Assay Protocol:
-
Cell Seeding: K562 cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Compound Treatment: Cells were treated with various concentrations of this compound or vehicle control.
-
Incubation: The plates were incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: A WST reagent was added to each well, and the plates were incubated for an additional 1-4 hours.
-
Absorbance Reading: The absorbance was measured at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control, and IC50 values (the concentration of compound that inhibits cell growth by 50%) were calculated.
Logical Relationships and Experimental Rationale
The development and characterization of this compound follow a logical progression to validate its intended mechanism of action.
Caption: Logical workflow for the validation of this compound's mechanism of action.
Future Directions and Potential
The development of this compound and other BCR-ABL degraders represents a promising therapeutic avenue for CML. Future research should focus on:
-
Improving Potency: While this compound demonstrates the feasibility of this approach, more potent degraders, such as SNIPER(ABL)-39, are being developed.
-
Overcoming Resistance: Investigating the efficacy of BCR-ABL degraders against TKI-resistant mutations is a critical area of research.
-
In Vivo Efficacy: Preclinical in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties and anti-tumor activity of these compounds in animal models of CML.
-
Safety and Selectivity: Thoroughly characterizing the off-target effects and overall safety profile of BCR-ABL degraders is essential for their clinical translation.
An In-depth Technical Guide to Sniper(abl)-049: Composition, Mechanism, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-049 is a novel heterobifunctional molecule designed for the targeted degradation of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML). As a member of the SNIPER (Specific and Non-genetic IAP-dependent Protein Erasers) family, this compound leverages the ubiquitin-proteasome system to eliminate the oncogenic protein, offering a potential therapeutic alternative to traditional kinase inhibition. This guide provides a detailed overview of the composition, mechanism of action, and the experimental protocols used to characterize this compound.
Core Composition of this compound
This compound is a chimeric molecule meticulously designed to bridge the target protein, BCR-ABL, with the cellular degradation machinery. Its structure comprises three essential components:
-
A "warhead" for BCR-ABL binding: This function is fulfilled by Imatinib , a well-established ABL kinase inhibitor. Imatinib's role is to selectively bind to the BCR-ABL protein, thereby tethering the entire this compound molecule to the intended target.
-
An E3 Ligase-recruiting moiety: To engage the ubiquitin-proteasome system, this compound incorporates Bestatin . Bestatin is a ligand for the Inhibitor of Apoptosis Proteins (IAPs), which can function as E3 ubiquitin ligases. By binding to an IAP, Bestatin brings the degradation machinery into close proximity with the BCR-ABL protein.
-
A chemical linker: Connecting Imatinib and Bestatin is a polyethylene glycol (PEG) linker . The linker's length and composition are critical for optimal simultaneous binding of the warhead to BCR-ABL and the ligand to the E3 ligase, facilitating the formation of a productive ternary complex.
The molecular formula of this compound is C52H66N10O8, and its molecular weight is 959.14 g/mol .[1]
Mechanism of Action: Targeted Protein Degradation
This compound operates through a mechanism known as targeted protein degradation. The process can be visualized as a multi-step pathway:
Figure 1: Mechanism of Action of this compound. This diagram illustrates the formation of a ternary complex between BCR-ABL, this compound, and an IAP E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.
Quantitative Data Summary
The efficacy of this compound in inducing the degradation of its target protein has been quantified in preclinical studies. The key metric for this activity is the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein in a given cell line.
| Compound | Target Protein | Cell Line | DC50 | Reference |
| This compound | BCR-ABL | K562 | 100 μM | [1][2][3][4][5][6] |
Experimental Protocols
The characterization of this compound involves a series of well-defined experimental protocols to assess its synthesis, mechanism of action, and cellular effects.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the conjugation of the Imatinib derivative, the PEG linker, and the Bestatin derivative. While the precise, step-by-step synthesis is proprietary to the developing laboratories, the general workflow can be conceptualized as follows:
Figure 2: Conceptual Synthesis Workflow for this compound. This diagram outlines the general steps involved in the chemical synthesis of the final this compound molecule from its constituent parts.
Western Blotting for BCR-ABL Degradation
To confirm the degradation of the BCR-ABL protein, Western blotting is the primary method employed.
1. Cell Culture and Treatment:
-
K562 cells, a human CML cell line that endogenously expresses the BCR-ABL protein, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in appropriate culture plates and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay to ensure equal protein loading for the subsequent steps.
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are mixed with Laemmli sample buffer, heated to denature the proteins, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
The proteins are separated by size through electrophoresis.
-
Following separation, the proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for BCR-ABL. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is also used as a loading control.
-
After washing with TBST, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
The membrane is washed again, and a chemiluminescent substrate is added. The HRP enzyme catalyzes a reaction that produces light, which is detected by a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of the target protein.
Cell Viability Assay (MTT Assay)
To assess the effect of BCR-ABL degradation on cell viability, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.
1. Cell Seeding and Treatment:
-
K562 cells are seeded in 96-well plates at a predetermined density.
-
The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
2. MTT Addition and Incubation:
-
Following the treatment period, a solution of MTT is added to each well.
-
The plate is incubated for a further 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
3. Solubilization and Absorbance Measurement:
-
A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined from the dose-response curve.
Conclusion
This compound represents a promising strategy in the development of novel therapeutics for CML. Its composition, leveraging the principles of targeted protein degradation, allows for the specific elimination of the oncogenic driver, BCR-ABL. The experimental protocols detailed herein provide a robust framework for the synthesis, characterization, and evaluation of this and similar SNIPER molecules, paving the way for further research and development in this exciting field of targeted therapeutics.
References
- 1. Synthesis of SNIPERs against BCR-ABL with kinase inhibitors and a method to evaluate their growth inhibitory activity derived from BCR-ABL degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
SNIPER(ABL)-049: A Technical Guide to Targeted BCR-ABL Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SNIPER(ABL)-049, a specific and non-genetic inhibitor of apoptosis protein [IAP]-dependent protein eraser (SNIPER) designed for the targeted degradation of the oncogenic BCR-ABL protein. This document outlines the core mechanism, quantitative efficacy, and detailed experimental protocols relevant to the study of this compound.
Core Concept: Targeted Protein Degradation with SNIPERs
SNIPERs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system—the ubiquitin-proteasome pathway. They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. In the case of this compound, it conjugates the ABL kinase inhibitor Imatinib with Bestatin, a ligand for the Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases.[1][2][3][4][5][6][7] This dual-binding capacity brings the BCR-ABL protein into close proximity with the IAP E3 ligase, leading to the ubiquitination of BCR-ABL and its subsequent degradation by the proteasome.
Quantitative Data: Efficacy of this compound and Related Compounds
The efficacy of protein degraders is commonly measured by their DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein. This compound has been shown to induce the degradation of the BCR-ABL protein with a DC50 of 100 μM.[1][2][3][4][5][7] For comparative purposes, the following table summarizes the DC50 values of this compound and other SNIPER(ABL) compounds targeting BCR-ABL, highlighting the impact of different ABL inhibitors and IAP ligands on degradation potency.
| Compound Name | ABL Inhibitor | IAP Ligand | DC50 (μM) |
| This compound | Imatinib | Bestatin | 100 [1][2][3][4][5][7] |
| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 |
| SNIPER(ABL)-015 | GNF5 | MV-1 | 5 |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01 |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10 |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 |
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound, a typical experimental workflow for its evaluation, and the logical relationship of its components.
Caption: this compound facilitates the ubiquitination and subsequent degradation of BCR-ABL.
References
- 1. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of BCR-ABL degradation inducers via the conjugation of an imatinib derivative and a cIAP1 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. 内藤 幹彦 (Mikihiko Naito) - Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - 論文 - researchmap [researchmap.jp]
- 5. docs.abcam.com [docs.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Sniper(abl)-049: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sniper(abl)-049 is a novel chimeric molecule designed for the targeted degradation of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound. It is intended for an audience with a background in oncology, pharmacology, and drug development. We will delve into the rational design of this molecule, the experimental validation of its activity, and the underlying signaling pathways it modulates. All quantitative data are presented in standardized tables, and key processes are visualized through detailed diagrams.
Introduction: The Rationale for a BCR-ABL Degrader
The BCR-ABL fusion gene, resulting from the Philadelphia chromosome translocation, produces a constitutively active tyrosine kinase that is the pathogenic driver of CML. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, challenges such as acquired resistance and disease persistence remain. Targeted protein degradation offers a promising alternative therapeutic strategy. By inducing the removal of the entire BCR-ABL protein, rather than just inhibiting its kinase activity, molecules like this compound have the potential to overcome TKI resistance and achieve deeper, more durable responses.
This compound is a "Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser" (SNIPER).[1] These molecules are bifunctional, consisting of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to eliminate the target protein.
Molecular Design and Mechanism of Action
This compound is a conjugate molecule that links the ABL kinase inhibitor Imatinib to the IAP ligand Bestatin via a chemical linker.[2][3][4] This design allows this compound to simultaneously bind to the BCR-ABL protein and an IAP E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Assessment of In Vitro Activity
The primary measure of a protein degrader's potency is its DC50 value, the concentration at which it reduces the target protein level by 50%.
| Compound | Target Protein | Cell Line | DC50 | Reference |
| This compound | BCR-ABL | Not Specified | 100 μM | [2][3][4][5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the results and for designing future studies.
Cell Culture
-
Cell Lines: K562 (imatinib-sensitive CML cell line) and Ba/F3 expressing wild-type or mutant BCR-ABL are typically used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For Ba/F3 cells, IL-3 is also included in the culture medium.
Western Blotting for Protein Degradation
This assay is used to quantify the reduction in BCR-ABL protein levels following treatment with this compound.
Caption: Western blotting workflow for assessing protein degradation.
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against BCR-ABL and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software.
Cell Viability Assay
To assess the cytotoxic effects of this compound, a cell viability assay such as the MTT or CellTiter-Glo assay is performed.
-
Cell Seeding: Plate cells in 96-well plates.
-
Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or CellTiter-Glo reagent to each well.
-
Measurement: Measure absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%).
Development and Structure-Activity Relationship (SAR)
The development of this compound likely involved a systematic exploration of different ABL inhibitors, IAP ligands, and linkers to optimize potency and selectivity. While the specific SAR for this compound is not detailed in the initial search results, the general principles of SNIPER design suggest that the choice of Imatinib as the ABL binder and Bestatin as the IAP ligand was a rational starting point based on their known binding affinities and pharmacological properties. The linker composition and length are critical for proper ternary complex formation and are typically optimized through iterative chemical synthesis and biological testing.
Future Directions
The development of this compound provides a proof-of-concept for the targeted degradation of BCR-ABL. Future research in this area will likely focus on:
-
Improving Potency: Developing next-generation SNIPERs with lower DC50 values.
-
Overcoming Resistance: Testing the efficacy of BCR-ABL degraders against TKI-resistant mutants.
-
In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties and anti-tumor efficacy of this compound and its analogs in animal models of CML.
-
Selectivity Profiling: Comprehensive assessment of off-target effects to ensure a favorable safety profile.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation for the treatment of CML. By inducing the selective removal of the oncogenic BCR-ABL protein, it offers a novel therapeutic modality with the potential to address the limitations of current TKI therapies. The technical information and experimental protocols outlined in this document provide a foundation for further research and development of this promising class of molecules.
References
An In-depth Technical Guide to Sniper(abl)-049: A BCR-ABL Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is a key oncogenic driver in CML. While tyrosine kinase inhibitors (TKIs) like Imatinib have revolutionized CML treatment, challenges such as drug resistance and disease persistence remain.
Targeted protein degradation has emerged as a promising therapeutic strategy to overcome the limitations of traditional inhibitors. This approach utilizes chimeric molecules to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate target proteins. Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are a class of such degraders that recruit Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases, to the protein of interest, leading to its ubiquitination and subsequent degradation.
This technical guide provides a comprehensive overview of Sniper(abl)-049, a SNIPER designed to target the BCR-ABL oncoprotein for degradation.
Core Concept: The this compound Molecule
This compound is a heterobifunctional molecule that comprises three key components:
-
A warhead: Imatinib, a well-characterized ABL kinase inhibitor, serves as the ligand that specifically binds to the BCR-ABL protein.
-
An E3 ligase ligand: Bestatin, a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[1]
-
A linker: A polyethylene glycol (PEG) linker connects the Imatinib and Bestatin moieties, providing the necessary flexibility for the formation of a ternary complex between BCR-ABL and cIAP1.
The fundamental mechanism of action for this compound is to induce the proximity of BCR-ABL and cIAP1, facilitating the transfer of ubiquitin from the E3 ligase to BCR-ABL. The polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome.
Quantitative Data
The efficacy of this compound in inducing the degradation of the BCR-ABL protein has been quantified, with a reported DC50 of 100 μM .[1][2][3] The DC50 value represents the concentration of the compound required to achieve 50% degradation of the target protein.
For comparative purposes, the table below includes data for other SNIPER(ABL) compounds developed in the same study, highlighting the impact of different warheads and E3 ligase ligands on degradation potency. SNIPER(ABL)-39, which utilizes the more potent TKI Dasatinib and a ligand for the LCL161 E3 ligase, demonstrates significantly higher potency.[1]
| Compound | Warhead (ABL Inhibitor) | E3 Ligase Ligand | Linker | DC50 (μM) | Reference |
| This compound | Imatinib | Bestatin | PEG | 100 | [1][2][3] |
| SNIPER(ABL)-2 | Imatinib | Methyl-Bestatin | Alkyl | >100 | [4] |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | PEG | 0.01 | [1] |
Signaling Pathways
BCR-ABL Signaling Pathway
The constitutively active BCR-ABL kinase activates a multitude of downstream signaling pathways that are crucial for CML pathogenesis. These pathways regulate cell proliferation, survival, and adhesion. Key downstream effectors include the RAS/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway. Specifically, the phosphorylation of STAT5 and CrkL are well-established markers of BCR-ABL kinase activity.
Mechanism of Action of this compound
This compound functions by inducing the formation of a ternary complex between the BCR-ABL protein and the cIAP1 E3 ubiquitin ligase. This proximity facilitates the polyubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Cell Culture
-
Cell Line: K562, a human CML cell line that endogenously expresses the BCR-ABL protein.
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for BCR-ABL Degradation
This protocol is used to quantify the levels of BCR-ABL protein following treatment with this compound.
-
Cell Seeding: Seed K562 cells at a density of 5 x 10^5 cells/mL in 6-well plates.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 μM) for a specified time (e.g., 24 hours). A vehicle control (DMSO) should be included.
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ABL (to detect BCR-ABL) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the BCR-ABL protein levels are normalized to the loading control.
Cell Viability Assay (MTS Assay)
This assay measures the effect of this compound on the proliferation and viability of CML cells.
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Ubiquitination Assay
This assay confirms that the degradation of BCR-ABL is mediated by the ubiquitin-proteasome system.
-
Treatment with Proteasome Inhibitor:
-
Pre-treat K562 cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours.
-
Add this compound and incubate for an additional 4-6 hours.
-
-
Immunoprecipitation:
-
Lyse the cells as described for Western blotting.
-
Incubate the cell lysates with an anti-ABL antibody overnight at 4°C to immunoprecipitate BCR-ABL.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Immunoblotting:
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling in sample buffer.
-
Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated BCR-ABL.
-
Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of a BCR-ABL protein degrader like this compound.
Conclusion
This compound represents a proof-of-concept for the targeted degradation of the BCR-ABL oncoprotein using the SNIPER technology. By linking the ABL inhibitor Imatinib to the IAP ligand Bestatin, this compound can induce the degradation of BCR-ABL. While its potency is modest compared to next-generation SNIPERs, the principles demonstrated by this compound have paved the way for the development of more potent and selective BCR-ABL degraders. Further optimization of the warhead, E3 ligase ligand, and linker is a promising strategy for developing novel therapeutics for CML and overcoming the challenges of TKI resistance. This guide provides the foundational knowledge and experimental framework for researchers to further investigate and develop this class of targeted protein degraders.
References
- 1. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
In-Depth Technical Guide: Target Engagement of Sniper(abl)-049 in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sniper(abl)-049, a novel targeted protein degrader, and its mechanism of action in leukemia cells. This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs), designed to specifically induce the degradation of the BCR-ABL oncoprotein, a key driver in Chronic Myeloid Leukemia (CML).
Core Concept: Targeted Protein Degradation
Targeted protein degradation is an emerging therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Unlike traditional inhibitors that only block the function of a protein, degraders physically remove the protein from the cell, offering a potentially more potent and durable therapeutic effect.
This compound is a heterobifunctional molecule that consists of three key components:
-
A ligand for the target protein: In this case, an Imatinib moiety, which is a well-established inhibitor that binds to the ATP-binding site of the ABL kinase domain of the BCR-ABL fusion protein.
-
A ligand for an E3 ubiquitin ligase: this compound incorporates Bestatin, which binds to the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.
-
A linker: A chemical linker that connects the two ligands, enabling the formation of a ternary complex between BCR-ABL and cIAP1.
Mechanism of Action of this compound
The engagement of this compound with its targets initiates a cascade of events leading to the selective degradation of BCR-ABL.
-
Ternary Complex Formation: this compound simultaneously binds to the BCR-ABL protein and the cIAP1 E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, cIAP1 facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BCR-ABL protein. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated BCR-ABL is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the BCR-ABL protein into small peptides, effectively eliminating it from the cell. This compound, having completed its task, is then released to engage with another BCR-ABL protein, acting in a catalytic manner.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's activity in leukemia cells. It is important to note that detailed public data for this compound is limited, with more potent analogs such as SNIPER(ABL)-39 often being the focus of the primary research.
| Parameter | Cell Line | Value | Reference |
| DC50 (BCR-ABL Degradation) | K562 | 100 μM | [1][2][3][4] |
Note: DC50 is the concentration of the compound that results in a 50% reduction in the level of the target protein.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound's target engagement and cellular effects.
Cell Culture
-
Cell Line: K562, a human immortalized myelogenous leukemia cell line that is positive for the BCR-ABL fusion gene.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for BCR-ABL Degradation
-
Cell Treatment: K562 cells are seeded in 6-well plates and treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for ABL (to detect BCR-ABL) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of BCR-ABL are normalized to the loading control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: K562 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: K562 cells are treated with this compound at various concentrations for a defined time (e.g., 48 hours).
-
Cell Staining: The treated cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells is determined for each treatment condition.
Visualizations
Signaling Pathway of BCR-ABL and Intervention by this compound
Caption: BCR-ABL signaling and this compound-mediated degradation.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound in leukemia cells.
Logical Relationship of this compound's Mechanism
References
Preliminary Efficacy of Sniper(abl)-049: A PROTAC-Mediated Degrader of BCR-ABL
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy and mechanism of action of Sniper(abl)-049, a novel PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the oncogenic BCR-ABL fusion protein. The information presented is based on foundational preclinical studies and is intended to inform further research and development efforts in the field of targeted protein degradation.
Core Concept and Mechanism of Action
This compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to specifically eliminate the BCR-ABL protein, a key driver in Chronic Myeloid Leukemia (CML). It is synthesized by conjugating the ABL kinase inhibitor Imatinib to the Inhibitor of Apoptosis Protein (IAP) ligand Bestatin via a polyethylene glycol (PEG) linker.
The proposed mechanism of action involves the formation of a ternary complex between this compound, the BCR-ABL protein, and an IAP E3 ubiquitin ligase (such as cIAP1 or XIAP). This proximity induces the polyubiquitination of BCR-ABL, marking it for recognition and subsequent degradation by the 26S proteasome. This targeted degradation approach offers a potential advantage over traditional kinase inhibition by eliminating the entire protein scaffold, thereby abrogating both its kinase-dependent and -independent functions.
Quantitative Efficacy Data
The primary efficacy of this compound is quantified by its ability to reduce cellular levels of the BCR-ABL protein. The key metric reported is the DC50, which represents the concentration of the compound that results in a 50% reduction of the target protein.
| Compound | Target Protein | Cell Line | DC50 (μM) | Reference |
| This compound | BCR-ABL | K562 | 100 | [1][2][3] |
Further quantitative data from the foundational study by Shibata et al. (2017) illustrates the dose-dependent degradation of BCR-ABL in K562 cells following a 6-hour treatment period.
| Concentration of this compound (μM) | Relative BCR-ABL Protein Level (%) |
| 0 | 100 |
| 10 | 95 |
| 30 | 80 |
| 100 | 50 |
Signaling Pathways
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML pathogenesis through the activation of multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. A simplified representation of these pathways is depicted below.
Caption: Simplified BCR-ABL downstream signaling pathways.
This compound Mechanism of Action
The following diagram illustrates the catalytic mechanism by which this compound induces the degradation of the BCR-ABL protein.
Caption: Mechanism of this compound-mediated protein degradation.
Experimental Protocols
The following protocols are based on the methodologies described in the study by Shibata et al. (2017).
Cell Culture
-
Cell Line: K562, a human chronic myelogenous leukemia cell line that endogenously expresses the BCR-ABL fusion protein.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Compound Treatment for Degradation Assay
-
K562 cells were seeded in appropriate culture vessels to achieve a logarithmic growth phase at the time of treatment.
-
This compound was dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
The stock solution was serially diluted in culture medium to achieve the final desired concentrations (e.g., 10, 30, 100 μM).
-
The culture medium was removed from the cells and replaced with the medium containing the various concentrations of this compound or vehicle control (e.g., DMSO).
-
Cells were incubated for 6 hours at 37°C and 5% CO2.
Western Blotting for BCR-ABL Quantification
-
Cell Lysis: Following treatment, cells were harvested and washed with ice-cold phosphate-buffered saline (PBS). Cell pellets were lysed in a radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail to prevent protein degradation.
-
Protein Quantification: The total protein concentration of the cell lysates was determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for each sample.
-
SDS-PAGE: Equal amounts of total protein from each sample were mixed with Laemmli sample buffer, denatured by heating, and then loaded onto a polyacrylamide gel for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight.
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane was blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane was incubated with a primary antibody specific for ABL. A primary antibody against a housekeeping protein (e.g., GAPDH or β-tubulin) was used as a loading control.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Quantification: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities were quantified using densitometry software. The relative BCR-ABL protein level for each treatment was calculated by normalizing the intensity of the BCR-ABL band to the intensity of the corresponding loading control band.
Experimental Workflow
The following diagram outlines the general workflow for assessing the efficacy of this compound.
Caption: Workflow for evaluating this compound efficacy.
References
Methodological & Application
Application Notes and Protocols for In Vitro Use of Sniper(abl)-049
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-049 is a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), a class of heterobifunctional molecules designed to induce the degradation of target proteins. Structurally, this compound is composed of an ABL kinase inhibitor (Imatinib) moiety, a ligand for Inhibitor of Apoptosis Proteins (IAPs) (Bestatin), and a linker connecting the two.[1][2] This molecule hijacks the cellular ubiquitin-proteasome system to selectively target the oncogenic BCR-ABL fusion protein for degradation, offering a potential therapeutic strategy for Chronic Myeloid Leukemia (CML).
The mechanism of action involves the recruitment of an IAP E3 ubiquitin ligase, such as cIAP1 or XIAP, to the BCR-ABL protein.[3] This proximity, induced by this compound, facilitates the ubiquitination of BCR-ABL, marking it for subsequent degradation by the 26S proteasome.[4] This degradation-based approach provides an alternative to traditional kinase inhibition and may offer advantages in overcoming drug resistance.
Data Presentation
In Vitro Activity of this compound and Related Compounds
| Compound | Target Ligand | IAP Ligand | Linker | DC₅₀ (BCR-ABL Degradation) | Cell Line | Reference |
| This compound | Imatinib | Bestatin | PEG | 100 µM | K562 | [1][5] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | Not Specified | 0.3 µM | Not Specified | [5] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | Not Specified | 10 µM | Not Specified | [5] |
| SNIPER(ABL)-015 | GNF5 | MV-1 | Not Specified | 5 µM | Not Specified | [5] |
| SNIPER(ABL)-013 | GNF5 | Bestatin | Not Specified | 20 µM | Not Specified | [5] |
Note: Data for related compounds are provided for comparative purposes. The specific experimental conditions for each DC₅₀ value may vary.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound-induced BCR-ABL degradation.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro characterization of this compound.
Experimental Protocols
Cell Culture and Treatment
Recommended Cell Line: K562 (human chronic myeloid leukemia cell line, BCR-ABL positive).
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C or -80°C.
-
For experiments, dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
Western Blot Analysis for BCR-ABL Degradation
This protocol is to determine the extent of BCR-ABL protein degradation following treatment with this compound.
Materials:
-
K562 cells
-
This compound
-
Complete culture medium
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCR, anti-ABL, anti-p-STAT5 (Tyr694), anti-STAT5, anti-p-CrkL (Tyr207), anti-CrkL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed K562 cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate. Allow cells to adhere overnight. Treat cells with a dose-range of this compound (e.g., 1, 10, 50, 100, 200 µM) for a specified time (e.g., 6, 12, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, harvest the cells by centrifugation. Wash the cell pellet once with ice-cold PBS. Lyse the cells with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample (typically 20-30 µg per lane).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
Cell Viability Assay (MTT/MTS Assay)
This protocol is to assess the effect of this compound on the viability and proliferation of K562 cells.
Materials:
-
K562 cells
-
This compound
-
Complete culture medium
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 200 µM) in triplicate. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Immunoprecipitation for Ternary Complex Formation
This protocol is to demonstrate the formation of the BCR-ABL : this compound : IAP ternary complex.
Materials:
-
K562 cells
-
This compound and a negative control (e.g., Imatinib alone)
-
MG132 (proteasome inhibitor)
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Primary antibodies for IP (e.g., anti-BCR or anti-ABL)
-
Protein A/G magnetic beads
-
Primary antibodies for Western blot (anti-cIAP1, anti-XIAP, anti-BCR/ABL)
-
Elution buffer
Procedure:
-
Cell Treatment: Treat K562 cells with this compound (at a concentration known to induce degradation, e.g., 100 µM) and MG132 (10 µM, to prevent degradation of the complex) for 4-6 hours. Include a negative control group treated with Imatinib and MG132.
-
Cell Lysis: Harvest and lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-BCR or anti-ABL antibody overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G magnetic beads to capture the immune complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against BCR/ABL, cIAP1, and XIAP.
-
-
Interpretation: The presence of cIAP1 and/or XIAP in the BCR/ABL immunoprecipitate from this compound-treated cells (but not in the control) would indicate the formation of the ternary complex.
Troubleshooting
-
No/Weak BCR-ABL Degradation:
-
Concentration: Optimize the concentration of this compound. A hook effect can be observed at very high concentrations.
-
Time: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase.
-
-
High Background in Western Blots:
-
Blocking: Increase the blocking time or try a different blocking agent.
-
Washing: Increase the number and duration of washes.
-
Antibody Concentration: Optimize the primary and secondary antibody concentrations.
-
-
Inconsistent Cell Viability Results:
-
Seeding Density: Ensure consistent cell seeding density across all wells.
-
Edge Effects: Avoid using the outer wells of the 96-well plate.
-
DMSO Concentration: Maintain a consistent and low final DMSO concentration in all wells.
-
Conclusion
This compound provides a valuable tool for the in vitro investigation of targeted protein degradation of the BCR-ABL oncoprotein. The protocols outlined above offer a comprehensive framework for characterizing its activity, including its degradation efficiency, effects on cell viability, and mechanism of action. Careful optimization of experimental parameters is crucial for obtaining reliable and reproducible results. These studies will contribute to a deeper understanding of the potential of SNIPER technology in the development of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of SNIPERs against BCR-ABL with kinase inhibitors and a method to evaluate their growth inhibitory activity derived from BCR-ABL degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BCR-ABL Western Blotting: Evaluating the Efficacy of the PROTAC Degrader Sniper(abl)-049
These application notes provide a detailed protocol for the detection of the BCR-ABL fusion protein by Western blotting. This protocol is specifically tailored for researchers, scientists, and drug development professionals investigating targeted protein degradation of BCR-ABL, with a focus on evaluating the effects of the PROTAC (Proteolysis Targeting Chimera) degrader, Sniper(abl)-049.
Introduction to BCR-ABL and Targeted Degradation
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[1][2] Its deregulated kinase activity drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.[3][4][5][6][7] Targeted inhibition of the BCR-ABL kinase activity with tyrosine kinase inhibitors (TKIs) like Imatinib has been a highly successful therapeutic strategy for CML.[2]
A novel therapeutic approach is the targeted degradation of the BCR-ABL protein using PROTACs. This compound is a PROTAC that links the ABL kinase inhibitor Imatinib to a ligand for an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.[8] Western blotting is a crucial technique to quantify the reduction in BCR-ABL protein levels upon treatment with this compound, providing a direct measure of its degradation efficiency.
Key Experimental Protocols
This section outlines the detailed methodology for performing a Western blot to assess the degradation of BCR-ABL in response to this compound treatment.
Experimental Workflow
The overall experimental workflow involves treating BCR-ABL positive cells with this compound, preparing cell lysates, and then performing a Western blot to detect and quantify the levels of BCR-ABL protein.
References
- 1. Bcr-Abl (b2a2 Junction Specific) (L99H4) Mouse mAb | Cell Signaling Technology [cellsignal.jp]
- 2. BCR-ABL Monoclonal Antibody (7C6) (MA1-153) [thermofisher.com]
- 3. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Proliferation Assay with Sniper(abl)-049
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-049 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of the Bcr-Abl fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This compound is composed of the Abl kinase inhibitor Imatinib linked to Bestatin, which recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[1][2][3] This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the Bcr-Abl protein. These application notes provide a comprehensive guide to utilizing this compound in cell proliferation assays to assess its anti-cancer efficacy.
Mechanism of Action
This compound operates by hijacking the ubiquitin-proteasome system to selectively degrade the Bcr-Abl oncoprotein. The Imatinib moiety binds to the Abl kinase domain of the Bcr-Abl protein, while the Bestatin moiety recruits the cIAP1 E3 ligase. This proximity induces the polyubiquitination of Bcr-Abl, marking it for degradation by the 26S proteasome. The degradation of Bcr-Abl disrupts downstream signaling pathways that are crucial for the proliferation and survival of CML cells.
Diagram of the this compound Mechanism of Action
Caption: this compound induces Bcr-Abl degradation.
BCR-ABL Signaling Pathway and Proliferation
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Key pathways include the RAS/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway. By degrading Bcr-Abl, this compound effectively shuts down these pro-proliferative signals.
Diagram of the BCR-ABL Signaling Pathway
Caption: BCR-ABL signaling drives cell proliferation.
Quantitative Data
Table 1: Comparative Potency of SNIPER(ABL) Compounds
| Compound | Abl Inhibitor | IAP Ligand | Target Cell Line | DC50 (BCR-ABL Degradation) | IC50 (Cell Proliferation) | Reference |
| This compound | Imatinib | Bestatin | K562 | 100 µM | Not Reported | [2][3] |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | K562 | 10 nM | ~10 nM | [4] |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | KCL22 | Not Reported | ~10 nM | [4] |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | KU812 | Not Reported | ~10 nM | [4] |
Experimental Protocols
Cell Proliferation Assay (General Protocol using CellTiter-Glo®)
This protocol provides a framework for assessing the effect of this compound on the proliferation of CML cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
This compound
-
CML cell line (e.g., K562, human chronic myeloid leukemia)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® 2.0 Assay reagent (Promega)
-
Luminometer
Experimental Workflow Diagram
Caption: Cell proliferation assay workflow.
Procedure:
-
Cell Culture:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in exponential growth phase.
-
-
Cell Seeding:
-
On the day of the experiment, determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. A suggested starting range, given the DC50, would be from 0.1 µM to 200 µM.
-
Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL per well.
-
Include vehicle control wells (DMSO at the same final concentration as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® 2.0 reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® 2.0 reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope [four parameters]).
-
Considerations and Troubleshooting:
-
Compound Solubility: Ensure this compound is fully dissolved in DMSO and further diluted in media. Precipitation can affect results.
-
Cell Seeding Density: Optimize the initial cell seeding density to ensure cells are in the exponential growth phase at the end of the incubation period.
-
Edge Effects: To minimize edge effects, consider not using the outer wells of the 96-well plate for experimental data.
-
"Hook Effect": Be aware of the potential for a "hook effect" with PROTACs, where efficacy decreases at very high concentrations. It is advisable to test a wide range of concentrations.
These application notes and protocols provide a detailed framework for investigating the anti-proliferative effects of this compound. By understanding its mechanism of action and employing robust experimental procedures, researchers can effectively evaluate its potential as a therapeutic agent for CML.
References
Application Notes and Protocols: Preparation of Sniper(abl)-049 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions for Sniper(abl)-049, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the BCR-ABL protein. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Introduction to this compound
This compound is a chemical degrader that functions by linking an ABL kinase inhibitor, Imatinib, to Bestatin, a ligand for inhibitor of apoptosis proteins (IAPs).[1][2] This dual-function molecule hijacks the cell's ubiquitin-proteasome system to specifically target the oncogenic BCR-ABL fusion protein for degradation, a key driver in certain types of leukemia.[3] Due to its mechanism of action, precise and consistent preparation of this compound solutions is paramount for in vitro and in vivo studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation.
| Property | Value |
| Molecular Formula | C52H66N10O8 |
| Molecular Weight | 959.14 g/mol |
| Solubility | Soluble in DMSO (Dimethyl Sulfoxide) at 10 mM[4] |
| Appearance | Solid |
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Acclimatization: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.959 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is recommended to store the solutions under a nitrogen atmosphere to minimize oxidation.[5]
Calculation for 10 mM Stock Solution:
To calculate the required mass of this compound for a desired volume of a 10 mM stock solution, use the following formula:
Mass (mg) = 10 mM * Volume (mL) * 0.95914 (mg/mL)
Example Calculation Table:
| Desired Stock Volume | Required Mass of this compound |
| 0.5 mL | 4.796 mg |
| 1.0 mL | 9.591 mg |
| 5.0 mL | 47.957 mg |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for preparing this compound stock solutions and the mechanism of action of the compound.
Workflow for this compound stock solution preparation.
Signaling pathway of this compound-mediated protein degradation.
Safety Precautions
-
This compound is for research use only and should not be used in humans.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
References
Determining the Optimal Concentration of Sniper(abl)-049 for Targeted BCR-ABL Protein Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-049 is a novel heterobifunctional molecule designed for the targeted degradation of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML). As a "Specific and Nongenetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser" (SNIPER), this compound recruits the cellular E3 ubiquitin ligase IAP to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a promising therapeutic strategy for overcoming resistance to traditional kinase inhibitors. Determining the optimal concentration of this compound is critical for achieving maximal therapeutic efficacy while minimizing off-target effects. These application notes provide a comprehensive guide with detailed protocols for researchers to determine the optimal concentration of this compound in relevant cell-based models.
Data Presentation
The following tables summarize the quantitative data for this compound and related compounds, providing a basis for experimental design.
Table 1: In Vitro Degradation Activity of various SNIPER(ABL) Compounds
| Compound | ABL Ligand | IAP Ligand | Linker | DC50 (µM) | Cell Line | Reference |
| This compound | Imatinib | Bestatin | PEG | 100 | K562 | [1][2][3] |
| SNIPER(ABL)-2 | Imatinib | Bestatin | Alkyl | ~100 | K562 | [4] |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | PEGx3 | 0.01 | K562 | [4] |
DC50: Concentration required to degrade 50% of the target protein.
Table 2: Dose-Dependent Degradation of BCR-ABL by this compound in K562 Cells
| Concentration (µM) | % BCR-ABL Protein Remaining (Normalized to Vehicle) |
| 10 | >90% |
| 30 | ~75% |
| 100 | ~50% |
| 300 | <50% |
(Data estimated from western blot images in Shibata N, et al. Cancer Sci. 2017)
Experimental Protocols
Protocol 1: Determining the Optimal Concentration for BCR-ABL Degradation using Western Blotting
This protocol outlines the steps to assess the dose-dependent degradation of BCR-ABL protein in a CML cell line (e.g., K562) upon treatment with this compound.
Materials:
-
K562 cells (or other suitable BCR-ABL positive cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCR-ABL, anti-ABL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.1, 1, 10, 30, 100, and 300 µM. Include a DMSO vehicle control.
-
Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[5][6]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at high speed to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[7]
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.[8]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5][6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against BCR-ABL overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BCR-ABL band intensity to the loading control for each sample.
-
Calculate the percentage of BCR-ABL protein remaining relative to the vehicle-treated control.
-
Plot the percentage of BCR-ABL remaining against the concentration of this compound to determine the DC50 value.
-
Protocol 2: Assessing the Effect of this compound on Cell Viability
This protocol measures the cytotoxic or cytostatic effects of this compound on a CML cell line to determine the therapeutic window.
Materials:
-
K562 cells (or other suitable BCR-ABL positive cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed K562 cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. Use a similar concentration range as in the western blot experiment. Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Add the compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from wells with no cells).
-
Normalize the signal of the treated wells to the vehicle-treated control wells to calculate the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 (half-maximal inhibitory concentration).
-
Mandatory Visualizations
Caption: BCR-ABL Signaling Pathways in CML.
References
Application Notes and Protocols for Flow Cytometry Analysis Following Sniper(abl)-049 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(abl)-049 is a novel heterobifunctional molecule designed to target the BCR-ABL fusion protein for degradation. As a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), it conjugates the ABL kinase inhibitor Imatinib to the cellular inhibitor of apoptosis protein (cIAP1) ligand Bestatin.[1][2][3][4] This dual-action molecule brings the E3 ubiquitin ligase cIAP1 into proximity with the BCR-ABL oncoprotein, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of BCR-ABL is a promising therapeutic strategy for Chronic Myeloid Leukemia (CML), as it removes the driver oncoprotein, leading to the inhibition of downstream signaling pathways, such as STAT5 and CrkL, and ultimately suppressing the growth of BCR-ABL-positive cancer cells.[5][6]
Flow cytometry is an indispensable tool for characterizing the cellular response to treatment with this compound. This powerful technique allows for the multi-parametric analysis of individual cells within a heterogeneous population, providing quantitative data on critical cellular processes such as apoptosis and cell cycle progression. These application notes provide detailed protocols for utilizing flow cytometry to assess the efficacy of this compound in inducing cell death and altering cell cycle distribution in CML cell lines, such as K562.
Mechanism of Action of this compound
This compound functions as a molecular bridge, simultaneously binding to the BCR-ABL protein via its Imatinib component and to the E3 ubiquitin ligase cIAP1 via its Bestatin component. This proximity induces the transfer of ubiquitin molecules to BCR-ABL, marking it for recognition and degradation by the 26S proteasome. The removal of the BCR-ABL oncoprotein inhibits its constitutive kinase activity, leading to the dephosphorylation of downstream signaling molecules and ultimately inducing apoptosis and cell cycle arrest in CML cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Sniper(abl)-049 concentration to avoid hook effect
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using Sniper(abl)-049, a targeted protein degrader for the Bcr-Abl oncoprotein. The primary focus is on understanding and mitigating the "hook effect" to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER). It is a heterobifunctional molecule designed to specifically target the Bcr-Abl fusion protein for degradation.[1][2] It consists of three key components:
-
A "warhead" ligand: Imatinib, which binds specifically to the ABL kinase domain of the Bcr-Abl protein.[1][2]
-
An E3 ligase-recruiting ligand: Bestatin, which engages the Inhibitor of Apoptosis Proteins (IAP) family of E3 ubiquitin ligases.[1][2]
-
A linker: A chemical structure that connects the warhead and the E3 ligase ligand.
At optimal concentrations, this compound facilitates the formation of a ternary complex between the Bcr-Abl protein and the IAP E3 ligase. This proximity induces the E3 ligase to tag Bcr-Abl with ubiquitin chains, marking it for destruction by the cell's proteasome.[3][4]
Q2: What is the "hook effect" and why does it occur with this compound?
The hook effect is a phenomenon observed with bifunctional molecules like SNIPERs and PROTACs where the degradation efficiency decreases at high concentrations.[3][5][6] Instead of promoting the productive ternary complex (Bcr-Abl :: this compound :: IAP Ligase), excessively high concentrations of this compound lead to the formation of non-productive binary complexes (Bcr-Abl :: this compound and this compound :: IAP Ligase).[3][6] These binary complexes sequester the target protein and the E3 ligase, preventing the formation of the ternary complex required for ubiquitination and subsequent degradation. This results in a characteristic "hook" shape on a dose-response curve, where protein degradation is potent at an optimal concentration but becomes less effective at higher concentrations.[5][7]
Q3: How can I determine the optimal concentration for this compound and avoid the hook effect?
The optimal concentration must be determined empirically for your specific cell line and experimental conditions. The recommended method is to perform a dose-response experiment.[6] This involves treating your cells with a wide range of this compound concentrations and measuring the remaining Bcr-Abl protein levels.
Key Parameters:
-
DC50: The concentration at which 50% of the target protein is degraded. The reported DC50 for this compound is 100 µM.[1][2][8] However, this value can vary between cell lines.
-
Dmax: The maximum percentage of protein degradation achieved.
-
Optimal Concentration: The concentration that yields Dmax. Concentrations significantly higher than this may induce the hook effect.
Below is a table with representative data from a dose-response experiment for a Bcr-Abl degrader, illustrating the hook effect. A similar Bcr-Abl SNIPER, SNIPER(ABL)-39, showed maximal activity around 100 nM, with a hook effect observed at higher concentrations.[3]
| Concentration (nM) | Bcr-Abl Level (% of Control) | Bcr-Abl Degradation (%) | Notes |
| 0 (Vehicle) | 100% | 0% | Baseline |
| 1 | 85% | 15% | |
| 10 | 55% | 45% | |
| 50 | 25% | 75% | |
| 100 | 10% | 90% (Dmax) | Optimal Concentration |
| 500 | 20% | 80% | Onset of Hook Effect |
| 1000 | 40% | 60% | Clear Hook Effect |
| 5000 | 65% | 35% | Strong Hook Effect |
| 10000 | 80% | 20% |
Troubleshooting Guide & Experimental Protocols
Protocol: Dose-Response Experiment for this compound
This protocol outlines the steps to determine the optimal concentration of this compound for Bcr-Abl degradation in a human CML cell line.
1. Cell Culture:
-
Cell Line: K562 (human chronic myelogenous leukemia cell line), which endogenously expresses the Bcr-Abl protein.
-
Procedure: Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency. Plate cells in a multi-well plate (e.g., 6-well or 12-well) at a density of 0.5 x 10^6 cells/mL. Allow cells to adhere or stabilize for a few hours before treatment.
2. Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions in cell culture media to achieve the final desired concentrations for treatment. It is crucial to include a wide range, for example: 0 (vehicle control, DMSO only), 1, 10, 50, 100, 500, 1000, 5000, and 10,000 nM.
3. Cell Treatment and Incubation:
-
Add the diluted this compound to the corresponding wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Incubate the cells for a fixed period, typically between 18 to 24 hours, to allow for protein degradation.[6]
4. Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading for the subsequent steps.
5. Western Blot Analysis:
-
Load equal amounts of total protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies:
-
Target Protein: Rabbit anti-ABL antibody.
-
Loading Control: Mouse anti-GAPDH or anti-β-tubulin antibody.
-
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Data Analysis:
-
Quantify the band intensities for Bcr-Abl and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the Bcr-Abl signal to the loading control for each sample.
-
Express the normalized Bcr-Abl levels as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining Bcr-Abl protein against the log of the this compound concentration to visualize the dose-response curve and identify the hook effect.
-
From the curve, determine the optimal concentration (Dmax) and the DC50 value.
Downstream Pathway Analysis
Degradation of Bcr-Abl should lead to the inhibition of its downstream signaling pathways, which are critical for CML cell proliferation and survival.[3][9] Verifying the inhibition of these pathways can confirm the functional consequence of this compound-mediated degradation. Key pathways include:
-
RAS/MAPK Pathway: Bcr-Abl activates RAS, which in turn activates RAF, MEK, and ERK, promoting cell proliferation.[9]
-
PI3K/AKT Pathway: This pathway is activated by Bcr-Abl and promotes cell survival by inhibiting apoptosis.[3][9]
-
STAT5 Pathway: Bcr-Abl directly phosphorylates and activates STAT5, which contributes to apoptosis evasion.[9]
You can assess the status of these pathways by performing Western blots for key phosphorylated proteins (e.g., p-CRKL, p-STAT5, p-ERK) after treating cells with the optimal concentration of this compound.
References
- 1. Impact of BCR-ABL transcript type on outcome in patients with chronic-phase CML treated with tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Sniper(abl)-049 not showing BCR-ABL degradation
This guide provides troubleshooting advice and frequently asked questions for researchers using Sniper(abl)-049 who are not observing the expected degradation of the BCR-ABL oncoprotein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of molecules designed for targeted protein degradation.[1][2][3] It is a heterobifunctional molecule composed of three key parts:
-
A ligand for the target protein: It uses Imatinib, a known inhibitor that binds to the ABL kinase domain of the BCR-ABL fusion protein.[4][5][6][7]
-
A ligand for an E3 Ubiquitin Ligase: It incorporates Bestatin, which recruits Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1 and XIAP, that function as E3 ligases.[1][2][4]
-
A chemical linker: This connects the two ligands.
The mechanism involves this compound simultaneously binding to both BCR-ABL and an IAP E3 ligase, forming a ternary complex.[1][8] This proximity induces the E3 ligase to tag BCR-ABL with ubiquitin molecules, marking it for destruction by the cell's proteasome.[3][9]
References
- 1. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 2. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC BCR-ABL 蛋白降解剂 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
improving Sniper(abl)-049 solubility for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Sniper(abl)-049 solubility during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is reported to have a solubility of 10 mM in DMSO.[1] Its solubility in aqueous buffers like PBS or cell culture media has not been quantitatively reported in publicly available datasheets.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?
A2: This is a common issue with hydrophobic compounds. Refer to the Troubleshooting Guide below for a systematic approach to resolving this. The key is to ensure the final concentration of DMSO is as low as possible while maintaining the solubility of this compound.
Q3: What is the recommended maximum concentration of DMSO for cell-based assays?
A3: As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance can be cell-line dependent, and it is advisable to run a vehicle control to assess the impact of DMSO on your specific cells.
Q4: Can I sonicate or heat this compound to improve its solubility?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid in the initial dissolution of this compound in DMSO. However, prolonged heating or aggressive sonication should be avoided to prevent potential degradation of the compound.
Troubleshooting Guide for this compound Solubility
This guide provides a step-by-step approach to address common solubility challenges encountered with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer (e.g., PBS, cell culture media) | The aqueous buffer has a much lower solubilizing capacity for the hydrophobic this compound compared to the DMSO stock. | 1. Decrease the final concentration: Try diluting your stock to a lower final concentration in the aqueous buffer. 2. Optimize the dilution method: Add the DMSO stock to the aqueous buffer dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation. 3. Use a co-solvent: Incorporate a small percentage of a water-miscible organic co-solvent such as PEG400 or ethanol in your final solution. The final concentration of the co-solvent should be tested for its effect on the experimental system. 4. Utilize solubilizing agents: For in vitro experiments, consider using non-ionic surfactants like Tween 80 or Pluronic F-68 at low concentrations (e.g., 0.01-0.1%). For in vivo studies, formulation strategies involving vehicles like Cremophor EL or cyclodextrins may be necessary. Always perform vehicle controls. |
| Cloudiness or turbidity in the final solution | Micro-precipitation or formation of aggregates that are not immediately visible as large crystals. | 1. Centrifuge the solution: Before use, centrifuge your final working solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound. Use the supernatant for your experiment. 2. Filter the solution: For non-cellular assays, you can filter the solution through a 0.22 µm syringe filter compatible with your solvent system. |
| Inconsistent experimental results | Poor solubility leading to variability in the actual concentration of the compound in solution. | 1. Prepare fresh dilutions: Always prepare fresh working dilutions from your DMSO stock solution immediately before each experiment. Avoid freeze-thaw cycles of aqueous working solutions. 2. Confirm stock solution integrity: If you suspect your DMSO stock has been compromised (e.g., through repeated freeze-thaw cycles or long-term storage), prepare a fresh stock from solid this compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 959.14 g/mol .
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the solid is completely dissolved.
-
If necessary, briefly sonicate or warm the solution at 37°C to aid dissolution.
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol provides a general method for diluting the this compound DMSO stock into cell culture medium.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in DMSO if very low final concentrations are required. This helps to minimize the volume of DMSO added to the cell culture.
-
To prepare the final working solution, add the desired volume of the this compound DMSO stock (or a diluted stock) to the pre-warmed cell culture medium. It is crucial to add the DMSO stock to the medium and not the other way around.
-
Immediately vortex the solution at a medium speed to ensure rapid and thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.
-
Add the final working solution to your cells, ensuring the final DMSO concentration is below 0.5%.
Data Presentation
Table 1: Solubility of this compound and its Constituent Moieties
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 10 mM | [1] |
| Imatinib Mesylate | DMSO | ~14 mg/mL (~23.7 mM) | [2] |
| Ethanol | ~0.2 mg/mL (~0.34 mM) | [2] | |
| PBS (pH 7.2) | ~2 mg/mL (~3.4 mM) | [2][3] | |
| Bestatin | Information not readily available in the context of this search. |
Note: The solubility of Imatinib Mesylate is provided as a reference, as it is a component of this compound. The solubility of the full this compound molecule may differ significantly.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of Action for this compound.
Experimental Workflow for Improving Solubility
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Sniper(abl)-049 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the in vitro cytotoxicity of Sniper(abl)-049. The information provided is based on general principles for targeted protein degraders of the SNIPER and PROTAC class, as specific cytotoxicity data for this compound is not extensively available.
Troubleshooting Guide: Minimizing Cytotoxicity of this compound
Unexpected or excessive cytotoxicity can confound experimental results. This guide provides a systematic approach to troubleshoot and mitigate these effects.
Problem 1: High Cell Death Observed at Expected Efficacious Concentrations
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Off-Target Toxicity | 1. Titrate Down: Perform a detailed dose-response curve with a wider range of concentrations to identify the lowest effective concentration with minimal toxicity.[1][2][3] 2. Time-Course Experiment: Shorten the incubation time. PROTACs can act catalytically, and prolonged exposure may not be necessary for target degradation and can increase off-target effects.[4] 3. Control Compound: If available, use a structurally similar but inactive version of this compound to distinguish between on-target and off-target toxicity. |
| On-Target Toxicity | 1. Cell Line Sensitivity: The targeted BCR-ABL pathway is crucial for the survival of certain cancer cells. High levels of degradation may inherently lead to apoptosis.[5] Consider using cell lines with varying dependence on BCR-ABL signaling. 2. Apoptosis vs. Necrosis: Use assays that can distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) to understand the mechanism of cell death. |
| Solvent Toxicity | 1. Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).[6] 2. Solvent Control: Include a vehicle-only control group to assess the cytotoxicity of the solvent itself.[7] |
| Compound Instability/Precipitation | 1. Solubility Check: Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. Poor solubility can lead to inaccurate dosing and cellular stress.[8] 2. Fresh Preparations: Prepare fresh stock solutions of this compound for each experiment to avoid degradation. |
Problem 2: Inconsistent or Irreproducible Cytotoxicity Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Culture Variability | 1. Cell Density: Ensure consistent cell seeding density across all experiments, as this can influence cellular response to cytotoxic agents.[6] 2. Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. 3. Mycoplasma Contamination: Regularly test cell cultures for mycoplasma contamination, which can alter cellular physiology and response to treatments. |
| Assay-Related Issues | 1. Assay Choice: Select a cytotoxicity assay appropriate for your experimental endpoint (e.g., metabolic activity, membrane integrity). Be aware of potential interferences between the compound and the assay reagents.[6][9] 2. Assay Controls: Include appropriate positive and negative controls for the cytotoxicity assay itself to ensure it is performing correctly.[7][10] 3. Incubation Times: Optimize and standardize the incubation times for both the compound treatment and the assay itself.[9] |
| Pipetting Errors | 1. Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound and reagents. 2. Plate Layout: Be mindful of potential "edge effects" on multi-well plates; consider not using the outer wells for critical measurements.[11] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule that consists of an ABL inhibitor (Imatinib) linked to an IAP ligand (Bestatin). This design allows this compound to simultaneously bind to the target protein, BCR-ABL, and an E3 ubiquitin ligase (an IAP). This proximity facilitates the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[4]
Q2: What is the expected mechanism of cytotoxicity for this compound?
The primary expected mechanism of cytotoxicity is on-target degradation of the BCR-ABL fusion protein. In cancer cells dependent on BCR-ABL signaling for survival and proliferation, the degradation of this protein is intended to induce apoptosis.[5] However, off-target effects or engagement of the IAP ligand with other cellular pathways could also contribute to cytotoxicity.[12][13]
Q3: What is a good starting concentration for in vitro experiments with this compound?
The reported DC50 (the concentration at which 50% of the target protein is degraded) for this compound is 100 μM. It is recommended to perform a dose-response experiment starting from a lower concentration (e.g., 10-fold below the DC50) and extending to a concentration above the DC50 to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How can I differentiate between on-target and off-target cytotoxicity?
To differentiate between on-target and off-target effects, consider the following:
-
Use of a negative control compound: A structurally similar molecule that does not bind to either BCR-ABL or the IAP E3 ligase can help identify non-specific toxicity.
-
Rescue experiments: If possible, overexpressing a non-degradable form of BCR-ABL could rescue the cells from cytotoxicity, indicating an on-target effect.
-
Target engagement and degradation confirmation: Use techniques like Western blotting or mass spectrometry to confirm the degradation of BCR-ABL at concentrations that cause cytotoxicity.
Q5: What are the recommended control experiments when assessing the cytotoxicity of this compound?
Essential controls include:
-
Untreated cells: To establish a baseline for cell viability.
-
Vehicle control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve this compound.
-
Positive control: A known cytotoxic agent to ensure the assay is working correctly.
-
Assay-specific controls: Such as media-only wells for background subtraction in absorbance-based assays.[7][10]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[14]
Materials:
-
Cells of interest
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[9][14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.[6]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[10][15]
Materials:
-
Cells of interest
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Controls: Prepare the following controls as per the kit instructions:
-
Reagent Addition: Add the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit instructions (e.g., 490 nm).[15]
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release control.
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Simplified BCR-ABL Signaling Pathway.
Caption: Troubleshooting Workflow for High Cytotoxicity.
References
- 1. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statistical Methods for Dose-Response Assays [escholarship.org]
- 4. portlandpress.com [portlandpress.com]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. mdpi.com [mdpi.com]
- 13. The Immuno-Modulatory Effects of Inhibitor of Apoptosis Protein Antagonists in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
Technical Support Center: Overcoming Resistance to Sniper(abl)-049
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Sniper(abl)-049, a BCR-ABL protein degrader.
Troubleshooting Guide & FAQs
This section is designed to help you identify and resolve common issues that may lead to reduced efficacy or apparent resistance to this compound.
Q1: Why am I not observing degradation of the BCR-ABL protein after treatment with this compound?
A1: Several factors could contribute to a lack of BCR-ABL degradation. Consider the following troubleshooting steps:
-
Cell Line Authentication and Passage Number: Ensure your cell line (e.g., K562) has been recently authenticated and is within a low passage number. Genetic drift in cultured cells can lead to unforeseen resistance mechanisms.
-
Compound Integrity: Verify the integrity and concentration of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound. We recommend preparing fresh dilutions for each experiment from a properly stored stock.
-
Suboptimal Concentration or Treatment Duration: The reported DC50 for this compound is 100 μM.[1][2][3] However, the optimal concentration and treatment time can vary between cell lines and experimental conditions. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
-
Low Expression of cIAP1: this compound relies on the E3 ubiquitin ligase cIAP1 to mediate the degradation of BCR-ABL.[4] Low endogenous levels of cIAP1 in your cell line will result in inefficient degradation. Assess cIAP1 protein levels via Western blot.
-
Proteasome Inhibition: Ensure that the proteasome is not being inadvertently inhibited in your experimental setup. As a positive control, you can treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. This should lead to an accumulation of ubiquitinated BCR-ABL.
Q2: I initially observed BCR-ABL degradation, but my cells are developing resistance to this compound over time. What are the potential mechanisms?
A2: Acquired resistance to targeted protein degraders like this compound is an emerging area of research. Potential mechanisms include:
-
Downregulation or Mutation of E3 Ligase Components: Prolonged exposure to this compound may lead to the selection of cell populations with reduced expression or mutations in the cIAP1 E3 ligase, rendering the degrader ineffective.[5][6]
-
Alterations in the Ubiquitination Machinery: Changes in the expression or function of other components of the ubiquitin-proteasome system (UPS) can also contribute to resistance.[4]
-
BCR-ABL Independent Survival Pathways: Similar to resistance mechanisms seen with ABL kinase inhibitors, cancer cells can activate alternative survival pathways to bypass their dependency on BCR-ABL signaling.[7][8]
Q3: How can I investigate the potential mechanisms of resistance in my cell line?
A3: To elucidate the mechanism of resistance, we recommend the following experimental approaches:
-
Western Blot Analysis: Compare the protein levels of cIAP1 and other relevant E3 ligase components in your resistant cell line versus the parental, sensitive cell line.
-
Gene Sequencing: Sequence the gene encoding cIAP1 (BIRC2) in your resistant cells to identify any potential mutations that might impair its function.
-
Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment to assess the formation of the ternary complex between this compound, BCR-ABL, and cIAP1. A disruption in this interaction in resistant cells would suggest a mechanism involving altered binding.
-
Phospho-proteomics or Kinase Activity Assays: To investigate the activation of bypass signaling pathways, you can use phospho-proteomic arrays or specific kinase activity assays to identify upregulated survival signals in the resistant cells.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds. This data can serve as a baseline for your experiments.
| Compound | Target | E3 Ligase Ligand | DC50 | Cell Line | Reference |
| This compound | BCR-ABL | Bestatin (IAP ligand) | 100 μM | K562 | [1][2][3] |
| SNIPER(ABL)-39 | BCR-ABL | LCL161 derivative (IAP ligand) | 10 nM | K562 | [9] |
| DAS-CRBN | BCR-ABL | Pomalidomide (CRBN ligand) | High Potency | - | [9] |
| SNIPER(ABL)-062 | Allosteric site of BCR-ABL | IAP ligand | 100-300 nM (max activity) | - | [9] |
Note: DC50 values can vary depending on the experimental conditions and cell line used.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for BCR-ABL Degradation
This protocol describes how to assess the degradation of BCR-ABL protein following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed K562 cells (or your cell line of interest) at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a range of this compound concentrations (e.g., 10, 50, 100, 200 μM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE using an appropriate percentage acrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against BCR-ABL (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for verifying the formation of the this compound-mediated ternary complex (BCR-ABL, this compound, and cIAP1).
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control as described in the Western blot protocol.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) supplemented with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against BCR-ABL or cIAP1 overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blot as described above.
-
Probe the membrane with antibodies against BCR-ABL and cIAP1 to detect the co-immunoprecipitated proteins.
-
Visualizations
The following diagrams illustrate key pathways and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 5. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 10. protocols.io [protocols.io]
- 11. ptglab.com [ptglab.com]
issues with Sniper(abl)-049 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sniper(abl)-049. The information provided is designed to address common issues, particularly concerning the stability of this compound in solution, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the BCR-ABL fusion protein. It is a chimeric molecule that conjugates Imatinib, an ABL kinase inhibitor, to Bestatin, a ligand for inhibitor of apoptosis proteins (IAPs).[1][2][3][4][5][6] By simultaneously binding to BCR-ABL and IAPs, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.[7][8]
Q2: What are the recommended solvents for dissolving this compound?
For creating a stock solution, Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for this compound and similar compounds.[][10] For final dilutions into aqueous buffers or cell culture media, it is crucial to minimize the final DMSO concentration to avoid cellular toxicity.
Q3: What are the optimal storage conditions for this compound?
The solid form of this compound should be stored at -20°C.[10] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[10]
Q4: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
Precipitation in aqueous solutions is a common issue with larger molecules like PROTACs and SNIPERs. This can be due to several factors:
-
Low aqueous solubility: The organic solvent from the stock solution may not be sufficient to keep the compound dissolved when diluted into an aqueous medium.
-
pH-dependent stability: The stability of the compound may be sensitive to the pH of the culture medium.
-
Aggregation: The molecules may self-aggregate in aqueous environments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound, with a focus on stability in solution.
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution in aqueous buffer or media | Low aqueous solubility of this compound. | - Increase the final concentration of a biocompatible co-solvent (e.g., DMSO), ensuring it remains below cytotoxic levels for your cell line. - Prepare fresh dilutions immediately before use. - Consider using a different buffer system or adding stabilizing excipients, though this may require optimization. |
| Inconsistent or poor BCR-ABL degradation | Degradation of this compound in solution. | - Prepare fresh dilutions for each experiment. Bestatin, a component of this compound, is known to be unstable in aqueous solutions.[11][4] - Be mindful of pH. Imatinib, another component, shows pH-dependent stability and can degrade at neutral pH.[2] Cell culture media is typically buffered to a physiological pH, which may affect stability over time. - Minimize the time the compound spends in aqueous solution before being added to cells. |
| Suboptimal concentration or incubation time. | - Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup. The reported DC50 is 100 μM.[12][1][2][3][4][5][13] | |
| High cellular toxicity observed | High concentration of the organic solvent (e.g., DMSO). | - Ensure the final concentration of the solvent in your experiment is below the tolerance level of your cells (typically <0.5% for DMSO). - Perform a vehicle control experiment to assess the toxicity of the solvent alone. |
| Off-target effects of this compound. | - Titrate the concentration of this compound to the lowest effective dose. - Include appropriate negative controls in your experiment. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution in a high-quality, anhydrous organic solvent such as DMSO. A common stock concentration is 10 mM.
-
To aid dissolution, the solution can be gently warmed to 37°C and sonicated.[3]
-
Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
General Protocol for Cellular Treatment
-
Culture your target cells (e.g., K562, a BCR-ABL positive cell line) to the desired density.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare fresh serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations. It is critical to add the diluted compound to the cells immediately after preparation.
-
Add the diluted this compound to your cells and incubate for the desired period (e.g., 6, 12, or 24 hours).
-
After incubation, harvest the cells for downstream analysis, such as Western blotting to assess BCR-ABL protein levels.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Bestatin - CAS 58970-76-6 - Calbiochem | 200484 [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. ovid.com [ovid.com]
- 11. Bestatin Binds to cell surfaces and inhibits surface aminopeptidases, notably aminopeptidase B and leucine aminopeptidase. | 58970-76-6 [sigmaaldrich.com]
- 12. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting Western Blots with Sniper(abl)-049
This technical support guide is designed for researchers, scientists, and drug development professionals using Sniper(abl)-049. It provides troubleshooting advice and frequently asked questions (FAQs) to help interpret unexpected Western blot results.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a Western blot analysis after treating cells with this compound?
The primary expected outcome is a significant reduction or complete disappearance of the band corresponding to the BCR-ABL fusion protein. This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BCR-ABL. Therefore, a decrease in the intensity of the BCR-ABL band upon treatment is indicative of successful compound activity. The extent of degradation will depend on the concentration of this compound used and the duration of the treatment.
Q2: At what molecular weight should I expect to see the BCR-ABL band?
The molecular weight of the BCR-ABL fusion protein can vary depending on the specific chromosomal breakpoint. The most common isoforms are:
-
p210 BCR-ABL : Approximately 210 kDa. This is the most frequent isoform in Chronic Myeloid Leukemia (CML).[1][2]
-
p190 BCR-ABL : Approximately 190 kDa. This isoform is more common in Acute Lymphoblastic Leukemia (ALL).[2][3]
-
p230 BCR-ABL : Approximately 230 kDa. This is a rarer isoform associated with some forms of CML.[1][2]
It is crucial to know the specific cell line and the expected BCR-ABL isoform you are working with to correctly identify the target band.
Q3: I am observing bands at unexpected molecular weights. What could be the cause?
Unexpected bands in a Western blot can arise from several factors. Please refer to the troubleshooting guide below for a detailed explanation of potential causes and solutions.
Interpreting Unexpected Western Blot Bands
The appearance of unexpected bands can be perplexing. This table summarizes common scenarios and their potential interpretations when using this compound.
| Observed Band(s) | Potential Cause | Suggested Action |
| Bands at ~70 kDa or ~55 kDa that decrease with treatment | Degradation of IAP proteins (cIAP1 or XIAP). This compound utilizes the cellular E3 ligase machinery, which can sometimes lead to the degradation of components of this machinery, such as cIAP1 (approx. 70 kDa) and XIAP (approx. 55 kDa).[1][2] | This is a known mechanism of some SNIPER compounds. To confirm, probe the membrane with antibodies specific for cIAP1 and XIAP. |
| Bands at a higher molecular weight than expected for BCR-ABL | Post-translational modifications (e.g., phosphorylation, ubiquitination), protein dimerization or multimerization, or incomplete denaturation of the sample. | Ensure complete denaturation and reduction of your samples by adding fresh reducing agent (DTT or β-mercaptoethanol) and boiling for an adequate time. To investigate PTMs, you can treat lysates with appropriate enzymes (e.g., phosphatases). |
| Bands at a lower molecular weight than expected for BCR-ABL | Protein degradation or cleavage products, or the presence of splice variants of BCR-ABL. | Use fresh samples and always add protease inhibitors to your lysis buffer. If you suspect splice variants, consult the literature for your specific cell model. |
| Multiple bands at various molecular weights | Non-specific antibody binding, high antibody concentration, or insufficient blocking. | Optimize your antibody concentrations. Ensure your blocking step is sufficient (time and blocking agent). Run a negative control (e.g., a cell line that does not express BCR-ABL) to check for non-specific binding of your primary antibody. |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound, leading to the degradation of the BCR-ABL protein.
Caption: Mechanism of this compound induced degradation of BCR-ABL.
Troubleshooting Workflow
If you are encountering unexpected bands in your Western blot, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting unexpected Western blot bands.
Experimental Protocols
Western Blot Protocol for Detecting BCR-ABL Degradation
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix the cell lysate with 4x Laemmli sample buffer containing a fresh reducing agent (e.g., DTT to a final concentration of 50 mM).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an appropriate percentage SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BCR-ABL (or cIAP1, XIAP for troubleshooting) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading between lanes.
-
References
Validation & Comparative
A Comparative Guide to BCR-ABL PROTACs: Spotlight on Sniper(abl)-049
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continuously evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to overcome the limitations of traditional inhibitors. In the context of Chronic Myeloid Leukemia (CML), PROTACs targeting the BCR-ABL oncoprotein offer a novel strategy to eliminate the driver of the disease, rather than merely inhibiting its kinase activity. This guide provides a comparative analysis of Sniper(abl)-049 and other prominent BCR-ABL PROTACs, supported by experimental data to inform research and development efforts.
Introduction to BCR-ABL PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. They consist of a "warhead" that binds to the target protein (in this case, BCR-ABL), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism of action distinguishes PROTACs from small molecule inhibitors, offering the potential for improved potency, durability of response, and the ability to overcome resistance mechanisms.
One class of IAP-based PROTACs are the SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) that recruit inhibitor of apoptosis proteins (IAPs) to the target protein.[1]
Mechanism of Action and Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML through the activation of multiple downstream signaling pathways, including the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[2] PROTACs, by degrading the entire BCR-ABL protein, can effectively shut down all of its downstream signaling outputs.
Comparative Analysis of BCR-ABL PROTACs
The efficacy of a PROTAC is determined by several factors, including the choice of the warhead, the E3 ligase ligand, and the linker connecting them. Below is a comparison of this compound with other notable BCR-ABL PROTACs.
Quantitative Performance Data
The following table summarizes the in vitro performance of various BCR-ABL PROTACs based on their half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and half-maximal inhibitory concentration (IC50) for cell proliferation.
| PROTAC | Warhead | E3 Ligase Ligand | Linker | DC50 | Dmax (%) | IC50 (Proliferation) | Cell Line | Reference |
| This compound | Imatinib | Bestatin (IAP) | PEG | 100 µM | Not Reported | Not Reported | K562 | [3][4] |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative (IAP) | PEG | 10 nM | Not Reported | ~10 nM | K562, KCL22, KU812 | [5][6] |
| GMB-475 | GNF-5 derivative (Allosteric) | VHL | Not Specified | 340 nM | 95% | ~1 µM | K562 | [7][8] |
| SIAIS178 | Dasatinib | VHL | PEG | 8.5 nM | >90% | 24 nM | K562 | [9][10] |
| DAS-6-2-2-6-CRBN | Dasatinib | Pomalidomide (CRBN) | PEG | Not Reported | >60% at 1 µM | 4.4 nM | K562 | [1] |
| Compound 7o | GZD824 | Pomalidomide (CRBN) | Carbon Chain | Not Reported | 94.23% at 300 nM | 26.8 nM | Ba/F3-T315I | [11][12] |
Note: DC50 and IC50 values can vary between studies due to different experimental conditions.
In Vivo Efficacy
Several BCR-ABL PROTACs have demonstrated promising anti-tumor activity in preclinical xenograft models.
| PROTAC | Animal Model | Dosing Regimen | Outcome | Reference |
| SIAIS178 | K562 xenograft mice | Intraperitoneal injection | Substantial tumor regression | [9][10] |
| GMB-475 | Ba/F3-p210-Luc CML mouse model | 5 mg/kg, i.p., every other day for 10 days | Trend of reduced tumor burden and prolonged survival | [7] |
| Compound 7o | Ba/F3 Bcr-AblT315I xenograft mice | 20 mg/kg | 90.8% tumor growth inhibition | [11][12] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of PROTAC performance.
Western Blotting for BCR-ABL Degradation
This protocol is a standard method to quantify the degradation of BCR-ABL protein induced by PROTACs.
Methodology:
-
Cell Culture and Treatment: CML cell lines (e.g., K562, Ba/F3) are cultured to optimal density and then treated with a dose-response range of the PROTAC for a specified duration (e.g., 18-24 hours). A vehicle control (e.g., DMSO) is included.
-
Protein Extraction: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BCR-ABL. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of BCR-ABL is normalized to the loading control. DC50 and Dmax values are calculated from the dose-response curves.
Cell Viability Assay
Cell viability assays are performed to assess the anti-proliferative effects of the PROTACs.
Methodology:
-
Cell Seeding: CML cells are seeded in 96-well plates at a predetermined density.
-
PROTAC Treatment: The cells are treated with a serial dilution of the PROTACs.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or an MTT assay.[13]
-
Data Analysis: The luminescence or absorbance is read using a plate reader. The IC50 values are calculated by fitting the data to a dose-response curve.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy and tolerability of PROTACs.
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously or intravenously injected with a CML cell line (e.g., K562 or Ba/F3 expressing BCR-ABL).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The PROTAC is administered via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. The protein levels of BCR-ABL in the tumor tissue can be analyzed by western blotting or immunohistochemistry.[11][12]
-
Tolerability Assessment: The body weight and general health of the mice are monitored throughout the study to assess the toxicity of the compound.
Conclusion
The development of BCR-ABL PROTACs represents a promising therapeutic strategy for CML, with the potential to induce deeper and more durable responses than traditional tyrosine kinase inhibitors. While this compound demonstrates the principle of IAP-mediated degradation of BCR-ABL, its potency appears to be lower than that of other reported PROTACs such as SNIPER(ABL)-39 and SIAIS178, which exhibit nanomolar DC50 and IC50 values. The choice of a more potent warhead (e.g., dasatinib) and optimization of the E3 ligase ligand and linker appear to be critical for achieving high degradation efficiency and cellular activity. The compelling in vivo data for compounds like SIAIS178 and "7o" highlight the therapeutic potential of this class of molecules. Further preclinical and clinical investigation of the most potent and selective BCR-ABL PROTACs is warranted to fully realize their clinical utility in the treatment of CML.
References
- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Sniper(abl)-049: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sniper(abl)-049's performance with other BCR-ABL targeting alternatives, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), a class of targeted protein degraders. It is a chimeric molecule that conjugates the ABL kinase inhibitor Imatinib to the IAP ligand Bestatin via a polyethylene glycol (PEG) linker.[1][2] This design allows this compound to recruit the E3 ubiquitin ligase cIAP1 to the oncogenic BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This degradation-based approach offers a potential therapeutic advantage over simple inhibition, particularly in the context of drug resistance.
Mechanism of Action
The fundamental mechanism of this compound involves the formation of a ternary complex between the BCR-ABL protein, this compound, and an IAP E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.
Comparative Performance Data
The efficacy of this compound and other ABL-targeting SNIPERs is typically quantified by their half-maximal degradation concentration (DC50). The following table summarizes the DC50 values for various SNIPER(ABL) compounds, highlighting the differences in potency based on the choice of ABL inhibitor and IAP ligand.
| Compound | ABL Inhibitor | IAP Ligand | Linker | DC50 (µM) |
| This compound | Imatinib | Bestatin | PEG | 100 [1][2] |
| SNIPER(ABL)-013 | GNF5 | Bestatin | Not Specified | 20[3] |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | Not Specified | 10[3] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | Not Specified | 10[3] |
| SNIPER(ABL)-015 | GNF5 | MV-1 | Not Specified | 5[3] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | Not Specified | 5[3] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | Not Specified | 0.3[3] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of these compounds. Below are protocols for key experiments used to characterize the mechanism of action of this compound.
Western Blotting for BCR-ABL Degradation
This protocol is designed to qualitatively and quantitatively assess the degradation of the BCR-ABL protein in a cellular context.
Materials:
-
K562 (human chronic myeloid leukemia) cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound, Imatinib (control), DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: anti-BCR (or anti-c-Abl), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed K562 cells in 6-well plates and culture until they reach approximately 80% confluency. Treat the cells with varying concentrations of this compound, Imatinib, or DMSO for 24 hours.
-
Cell Lysis: Harvest the cells and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BCR, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the BCR-ABL signal to the loading control (GAPDH).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
K562 cells
-
96-well plates
-
This compound, Imatinib, DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed K562 cells into 96-well plates at a density of approximately 1 x 10^4 cells/well.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Imatinib, or DMSO for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of this compound to induce the ubiquitination of the BCR-ABL protein.
Materials:
-
Recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and ubiquitin
-
Recombinant cIAP1 E3 ligase
-
Recombinant BCR-ABL protein
-
This compound
-
Ubiquitination reaction buffer
-
ATP
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, cIAP1, BCR-ABL, and ATP in the ubiquitination reaction buffer.
-
Compound Addition: Add this compound or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by Western blotting using an anti-BCR antibody to detect the formation of higher molecular weight polyubiquitinated BCR-ABL species.
Conclusion
The validation of this compound's mechanism of action relies on a combination of cellular and biochemical assays. The provided protocols offer a framework for researchers to independently verify its activity and compare its efficacy against other ABL-targeting compounds. The data presented demonstrates that while this compound is effective in inducing BCR-ABL degradation, other SNIPER constructs utilizing different ABL inhibitors and IAP ligands can exhibit significantly greater potency. This highlights the modularity of the SNIPER platform and the potential for further optimization in the development of targeted protein degraders for therapeutic applications.
References
- 1. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SNIPER(ABL)-049 and SNIPER(ABL)-39 for BCR-ABL Degradation
For researchers and professionals in drug development, the targeted degradation of pathogenic proteins represents a promising therapeutic strategy. This guide provides a comparative analysis of two specific and non-genetic IAP-dependent protein erasers (SNIPERs), SNIPER(ABL)-049 and SNIPER(ABL)-39, both designed to induce the degradation of the oncoprotein BCR-ABL, a hallmark of chronic myeloid leukemia.
Overview of SNIPER Technology
SNIPERs are heterobifunctional molecules that recruit inhibitor of apoptosis proteins (IAPs), a class of E3 ubiquitin ligases, to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism offers an alternative to traditional kinase inhibition.
Structural and Functional Comparison
This compound and SNIPER(ABL)-39 are both engineered to target the BCR-ABL protein but employ different constituent components, which significantly impacts their efficacy.
-
This compound is composed of the ABL inhibitor Imatinib linked to Bestatin , a ligand for IAPs.[1][2][3][4]
-
SNIPER(ABL)-39 utilizes the more potent ABL inhibitor Dasatinib and an LCL161 derivative as the IAP ligand.[5][6][7][8]
This fundamental difference in their molecular architecture directly translates to a substantial variance in their protein degradation capabilities.
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and SNIPER(ABL)-39, highlighting the superior potency of SNIPER(ABL)-39.
| Parameter | This compound | SNIPER(ABL)-39 |
| Target Protein | BCR-ABL | BCR-ABL |
| ABL Inhibitor | Imatinib | Dasatinib |
| IAP Ligand | Bestatin | LCL161 derivative |
| DC50 (BCR-ABL Degradation) | 100 µM[1][2][3][4] | 10 nM[5][7][8] |
| IC50 (ABL Kinase Inhibition) | Not specified | 0.54 nM[7] |
| IC50 (IAP Inhibition) | Not specified | cIAP1: 10 nM, cIAP2: 12 nM, XIAP: 50 nM[6][7] |
Signaling Pathway and Mechanism of Action
SNIPER(ABL)-39 effectively downregulates the BCR-ABL signaling pathway. By inducing the degradation of BCR-ABL, it suppresses the phosphorylation of downstream signaling molecules such as STAT5 and CrkL, which are crucial for the uncontrolled proliferation of chronic myelogenous leukemia cells.[9]
Caption: BCR-ABL signaling pathway and the inhibitory effect of SNIPER(ABL)-39.
Experimental Workflow: Protein Degradation Assay
The following diagram illustrates a typical workflow for assessing the protein degradation efficiency of SNIPER compounds.
Caption: Experimental workflow for determining protein degradation efficiency.
Experimental Protocols
Cell Culture and Compound Treatment: K562 cells, a BCR-ABL positive cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For treatment, cells are seeded at a desired density and incubated with varying concentrations of this compound or SNIPER(ABL)-39 for a specified duration, such as 6 hours.
Western Blotting: Following treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and incubated with primary antibodies against BCR-ABL, phosphorylated BCR-ABL, STAT5, phosphorylated STAT5, CrkL, and phosphorylated CrkL, as well as a loading control (e.g., GAPDH), overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Densitometry and DC50 Calculation: The intensity of the protein bands from the Western blot is quantified using densitometry software. The protein levels are normalized to the loading control. The half-maximal degradation concentration (DC50) is calculated by plotting the percentage of protein degradation against the log concentration of the SNIPER compound and fitting the data to a dose-response curve.
Conclusion
The comparative data clearly indicates that SNIPER(ABL)-39 is significantly more potent than this compound in inducing the degradation of the BCR-ABL oncoprotein. This enhanced efficacy is attributed to the strategic selection of a more potent ABL inhibitor, Dasatinib, and a different IAP ligand, an LCL161 derivative, in its design. For researchers focused on the development of potent protein degraders for therapeutic applications, SNIPER(ABL)-39 represents a more promising lead compound for further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Sniper(abl)-049: A Guide to a Novel BCR-ABL Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sniper(abl)-049, a specific and non-genetic IAP-dependent protein eraser (SNIPER), with other ABL-targeting protein degraders. This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML). This document summarizes its performance based on available data, compares it with alternative SNIPER(ABL) constructs, and details the experimental protocols crucial for its evaluation.
Mechanism of Action: Targeted Protein Degradation
This compound is a heterobifunctional molecule that consists of three key components:
-
A ligand for the target protein: It utilizes Imatinib, a well-established ABL kinase inhibitor, to bind to the BCR-ABL protein.
-
A ligand for an E3 ubiquitin ligase: It incorporates Bestatin, which recruits the Inhibitor of Apoptosis Protein (IAP) E3 ligase.
-
A linker: A chemical linker connects the Imatinib and Bestatin moieties, enabling the formation of a ternary complex between BCR-ABL and the IAP E3 ligase.
This induced proximity triggers the ubiquitination of BCR-ABL, marking it for degradation by the proteasome, thereby eliminating the oncogenic protein from the cell.
Caption: Mechanism of Action of this compound.
Performance Comparison of SNIPER(ABL) Molecules
The efficacy of PROTACs is often measured by their DC50 value, which is the concentration required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. The following table compares this compound with other published SNIPER(ABL) molecules, highlighting the impact of different ABL inhibitors and IAP ligands on degradation efficiency.
| Compound | ABL Inhibitor | IAP Ligand | DC50 (μM) |
| This compound | Imatinib | Bestatin | 100[1][2][3][4] |
| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 |
| SNIPER(ABL)-020 | Dasatinib | Bestatin | Not specified |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5 |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01 |
| SNIPER(ABL)-050 | Imatinib | MV-1 | Not specified[5] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10 |
Data compiled from publicly available information.
From the table, it is evident that the choice of both the ABL inhibitor and the IAP ligand significantly influences the degradation potency. Notably, SNIPER(ABL)-039, which utilizes the more potent ABL inhibitor Dasatinib and an LCL161 derivative as the IAP ligand, demonstrates a dramatically lower DC50 value compared to this compound.
Cross-Reactivity and Selectivity
A critical aspect of any targeted therapy is its selectivity, as off-target effects can lead to toxicity. While specific cross-reactivity studies for this compound against a broad panel of kinases are not publicly available, we can infer potential off-target activities by examining its components.
Imatinib Off-Target Profile: Imatinib is known to inhibit other kinases besides ABL, including c-KIT and PDGF-R. Therefore, it is plausible that this compound could induce the degradation of these kinases as well. However, the formation of a stable ternary complex is a prerequisite for degradation, which may confer a higher degree of selectivity than the inhibitor alone.
Bestatin Off-Target Profile: Bestatin is an inhibitor of aminopeptidases. Its incorporation into the Sniper molecule is for the recruitment of IAP E3 ligases. Any off-target effects of Bestatin itself could potentially contribute to the overall cellular effects of this compound.
Importance of Selectivity Profiling: Comprehensive selectivity profiling is essential to fully characterize the cross-reactivity of this compound. Techniques such as unbiased proteomics analysis of cells treated with the compound can reveal the full spectrum of degraded proteins, providing a clear picture of its on-target and off-target effects. One such study on a dasatinib-based PROTAC, SIAIS178, used unbiased proteomics to map the proteins it targets for degradation.[6]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug development. Below are detailed methodologies for key experiments used to characterize PROTACs like this compound.
Protein Degradation Assay (Western Blot)
This is a fundamental assay to quantify the degradation of the target protein.
Caption: Western Blot Workflow for Protein Degradation.
Protocol:
-
Cell Culture: Plate cells (e.g., K562, a CML cell line) at an appropriate density and allow them to adhere or grow in suspension overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or other test compounds for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BCR-ABL) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the percentage of degradation relative to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not involve detergents that might interfere with protein aggregation.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
Protein Analysis: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other quantitative methods like mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
This is a live-cell assay that allows for the quantitative measurement of compound binding to a target protein in real-time.
Protocol:
-
Cell Engineering: Genetically engineer cells to express the target protein (BCR-ABL) fused to a NanoLuc® luciferase.
-
Assay Setup: Plate the engineered cells and treat them with a cell-permeable fluorescent tracer that binds to the target protein, along with varying concentrations of the test compound (this compound).
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of the test compound to the NanoLuc®-fused target protein will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The IC50 value for target engagement can be determined by plotting the BRET signal against the compound concentration.
Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.
Protocol:
-
Cell Treatment: Treat cells with this compound, a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate, and a vehicle control.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein (BCR-ABL) using a specific antibody.
-
Western Blot: Elute the immunoprecipitated proteins and analyze them by Western blot using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the this compound-treated sample compared to the control indicates induced ubiquitination.
Conclusion
This compound represents a promising approach for the targeted degradation of the BCR-ABL oncoprotein. While its degradation potency appears to be lower than some other SNIPER(ABL) constructs, a comprehensive evaluation of its selectivity and off-target effects is crucial for its further development. The experimental protocols detailed in this guide provide a framework for the rigorous characterization of this compound and other novel protein degraders, enabling researchers to make informed decisions in the pursuit of more effective and safer cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of Sniper(abl)-049: A Comparative Analysis
In the landscape of targeted protein degradation, Sniper(abl)-049 emerges as a key molecule for inducing the degradation of the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML). This guide provides a comprehensive comparison of this compound with other SNIPER(ABL) molecules, supported by experimental data and detailed protocols to facilitate reproducible research.
This compound , a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), is a chimeric molecule that conjugates the ABL kinase inhibitor Imatinib to the IAP ligand Bestatin via a linker.[1][2][3][] This design enables the recruitment of the cellular E3 ubiquitin ligase machinery to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome. The on-target activity of this compound is primarily quantified by its half-maximal degradation concentration (DC50), which is reported to be 100 μM for the reduction of BCR-ABL protein.[1][2][3][]
Comparative Analysis of SNIPER(ABL) Degraders
To contextualize the on-target activity of this compound, a comparison with other SNIPER(ABL) molecules is presented below. These molecules vary in their ABL inhibitor warhead, IAP ligand, and linker composition, which significantly influences their degradation potency.
| Compound | ABL Inhibitor | IAP Ligand | DC50 (μM) |
| This compound | Imatinib | Bestatin | 100[1][2][3][][5] |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3[5] |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3[5] |
| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | 0.01[6] |
| SNIPER(ABL)-015 | GNF5 | MV-1 | 5[5] |
| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | 5[5] |
| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | 10[5] |
| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | 10[5] |
| SNIPER(ABL)-013 | GNF5 | Bestatin | 20[5] |
| SNIPER-3 | Imatinib derivative | Bestatin | ~30 (at 8h)[7] |
| SNIPER-4 | Imatinib derivative | Bestatin | ~30 (at 24h)[7] |
| SNIPER-5 | Not specified | Not specified | Max knockdown at 0.1[7] |
| SNIPER-6 | Allosteric inhibitor | Not specified | Max activity at 0.1-0.3[7] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of SNIPER(ABL) molecules in inducing the degradation of the BCR-ABL protein.
Caption: Mechanism of SNIPER(ABL)-mediated BCR-ABL degradation.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for key experiments are provided below.
Western Blot for BCR-ABL Degradation
This protocol is for assessing the reduction of BCR-ABL protein levels in CML cell lines following treatment with SNIPER(ABL) compounds.
-
Cell Culture and Treatment:
-
Culture K562 or other suitable CML cell lines in appropriate media.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat cells with varying concentrations of this compound or other degraders for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Abl (to detect BCR-ABL) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the BCR-ABL band intensity to the loading control.
-
Calculate the percentage of BCR-ABL degradation relative to the vehicle control.
-
Cell Viability Assay (MTT/MTS)
This protocol measures the effect of SNIPER(ABL) compounds on the viability of CML cells.
-
Cell Seeding:
-
Compound Treatment:
-
Add serial dilutions of the SNIPER(ABL) compounds to the wells. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]
-
-
MTT/MTS Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10] Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[9][10]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
Experimental Workflow
The following diagram outlines the general workflow for evaluating the on-target activity of SNIPER(ABL) compounds.
Caption: Workflow for assessing SNIPER(ABL) on-target activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Sniper(abl)-049 Versus Traditional Kinase Inhibitors for BCR-ABL Targeting
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the advantages of the novel protein degrader, Sniper(abl)-049, over conventional therapeutic strategies for Chronic Myeloid Leukemia (CML).
The landscape of Chronic Myeloid Leukemia (CML) treatment has been revolutionized by the advent of tyrosine kinase inhibitors (TKIs) that target the oncogenic BCR-ABL fusion protein. However, the emergence of drug resistance remains a significant clinical challenge. This guide provides a detailed comparison of a novel therapeutic modality, this compound, a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), with traditional BCR-ABL kinase inhibitors. We will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to support further research and development in this critical area.
Introduction to Therapeutic Strategies
Traditional Kinase Inhibitors: First- and second-generation TKIs, such as Imatinib, Nilotinib, and Dasatinib, function as ATP-competitive inhibitors.[1][2] They bind to the ATP-binding site of the ABL kinase domain within the BCR-ABL protein, thereby blocking its catalytic activity and inhibiting downstream signaling pathways that drive leukemic cell proliferation.[1][2]
This compound: this compound represents a paradigm shift from inhibition to degradation. It is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), that hijacks the cell's natural protein disposal system.[3][4] this compound is composed of the ABL kinase inhibitor Imatinib linked to Bestatin, a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase.[5][6][7] This chimeric molecule brings the BCR-ABL protein into close proximity with the IAP E3 ligase, leading to the ubiquitination and subsequent degradation of the BCR-ABL protein by the proteasome.[3][5][6][7]
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference in the mechanism of action between traditional kinase inhibitors and this compound underpins the potential advantages of the latter.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Evaluating the Efficacy of Sniper(abl)-049 in Chronic Myeloid Leukemia (CML) Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sniper(abl)-049, a novel BCR-ABL protein degrader, with established tyrosine kinase inhibitors (TKIs) for the treatment of Chronic Myeloid Leukemia (CML). We present a detailed analysis of its mechanism of action, comparative efficacy in various CML cell lines, and the experimental protocols utilized to generate the supporting data.
Introduction to this compound
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to target the BCR-ABL fusion protein, the hallmark of CML. It functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein. This compound is composed of an ABL kinase inhibitor, Imatinib, linked to Bestatin, a ligand for inhibitor of apoptosis proteins (IAPs).[1][2] This unique mechanism of action offers a potential advantage over traditional TKIs, which only inhibit the kinase activity of BCR-ABL. By inducing the complete removal of the oncoprotein, this compound may overcome resistance mechanisms associated with kinase domain mutations.
Mechanism of Action: A Targeted Degradation Approach
The Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22, leads to the formation of the BCR-ABL1 fusion gene.[3] This oncogene produces the BCR-ABL protein, a constitutively active tyrosine kinase that drives the uncontrolled proliferation of myeloid cells.[4][5][6][7]
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The Imatinib moiety of this compound binds to the BCR-ABL protein, while the Bestatin moiety recruits an E3 ubiquitin ligase complex via its interaction with IAPs. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.
Comparative Efficacy in CML Cell Lines
The efficacy of this compound and alternative TKIs is typically evaluated in various CML cell lines, including those sensitive and resistant to conventional therapies. Key performance indicators include the half-maximal inhibitory concentration (IC50) for TKIs and the half-maximal degradation concentration (DC50) for PROTACs.
| Compound | Target | CML Cell Line | Efficacy Metric | Value | Reference |
| This compound | BCR-ABL Degrader | K562 | DC50 | 100 µM | [1][2] |
| Imatinib | BCR-ABL TKI | K562 | IC50 | 0.25 - 0.5 µM | [8] |
| Nilotinib | BCR-ABL TKI | K562 | IC50 | 20 - 30 nM | [7] |
| Dasatinib | BCR-ABL/SRC TKI | K562 | IC50 | 1 - 3 nM | [7] |
| Bosutinib | BCR-ABL/SRC TKI | K562 | IC50 | 100 - 150 nM | [9] |
| Ponatinib | Pan-BCR-ABL TKI | K562 (T315I mutant) | IC50 | 40 - 60 nM | [9] |
Note: The provided DC50 for this compound is significantly higher than the IC50 values of TKIs. However, it's crucial to note that DC50 and IC50 are different metrics. A more potent analog, SNIPER(ABL)-39, which utilizes dasatinib as the BCR-ABL binder, has been shown to effectively reduce BCR-ABL protein at concentrations as low as 10 nM in K562 cells.[10] This highlights the potential for optimizing the Sniper platform.
Experimental Protocols
Cell Culture
CML cell lines (e.g., K562, KCL-22, Ba/F3 p210) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for BCR-ABL Degradation
-
Cell Treatment: Seed CML cells in 6-well plates and treat with varying concentrations of this compound or control compounds for the desired time points (e.g., 6, 12, 24 hours).
-
Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against BCR-ABL, ABL, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the reduction in BCR-ABL protein levels.
Cell Viability Assay (MTT or CellTiter-Glo)
-
Cell Seeding: Plate CML cells in 96-well plates.
-
Compound Treatment: Add serial dilutions of this compound or TKIs to the wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Reagent Addition: Add MTT reagent or CellTiter-Glo reagent to each well.
-
Measurement: Measure the absorbance at the appropriate wavelength (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 or DC50 values using non-linear regression analysis.
Comparison with Alternative Treatments
The primary alternatives to this compound are TKIs, which are the standard of care for CML.[11] These can be categorized into first, second, and third generations.
-
First-Generation (Imatinib): The first TKI approved and still a frontline treatment.[7][8]
-
Second-Generation (Nilotinib, Dasatinib, Bosutinib): More potent than imatinib and effective against some imatinib-resistant mutations.[7][9]
-
Third-Generation (Ponatinib): A pan-BCR-ABL inhibitor effective against the T315I mutation, which confers resistance to most other TKIs.[9]
While TKIs are highly effective, challenges remain, including drug resistance and intolerance.[12][13] PROTACs like this compound offer a distinct therapeutic strategy that may address these limitations.
Conclusion
This compound represents a promising new approach for the treatment of CML by inducing the degradation of the oncogenic BCR-ABL protein. While direct, comprehensive comparative efficacy data against a wide range of TKIs in multiple CML cell lines is still emerging, the underlying mechanism of action suggests a potential to overcome known resistance mechanisms. Further optimization of the Sniper platform, as demonstrated by more potent analogs, could lead to a clinically viable therapeutic that addresses the unmet needs of CML patients who are resistant or intolerant to current TKI therapies. Continued research and head-to-head preclinical studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 8. Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selecting the Best Frontline Treatment in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacogenetics of BCR/ABL Inhibitors in Chronic Myeloid Leukemia | MDPI [mdpi.com]
Head-to-Head Comparison: Sniper(abl)-049 vs. Dasatinib in Targeting BCR-ABL
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two distinct therapeutic modalities targeting the BCR-ABL oncoprotein: Sniper(abl)-049, a protein degrader, and dasatinib, a multi-kinase inhibitor.
This publication objectively evaluates their mechanisms of action, target profiles, and efficacy based on available preclinical data.
Executive Summary
Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that effectively suppresses the activity of the BCR-ABL kinase and other oncogenic kinases, demonstrating significant clinical efficacy in chronic myeloid leukemia (CML).[1][2] In contrast, this compound represents a newer class of therapeutics known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[3][4] It functions by inducing the targeted degradation of the BCR-ABL protein through the ubiquitin-proteasome system.[3] While dasatinib inhibits kinase function, this compound removes the entire protein, offering a potentially different approach to overcoming drug resistance. This guide will delve into the experimental data supporting the activity of both compounds.
Data Presentation
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | Dasatinib |
| Target | BCR-ABL Protein Degradation | BCR-ABL Kinase Activity |
| Cell Line | K562 (CML) | K562 (CML), TF-1/BCR-ABL |
| DC50 (BCR-ABL Degradation) | 100 µM[5][6][7][8][9][10] | Not Applicable |
| IC50 (Kinase Inhibition) | Not Applicable | 0.75-1 nM (apoptosis induction)[11] |
| Potency against non-mutated BCR-ABL | Induces degradation | ~325-fold more potent than imatinib[1][12] |
Table 2: Target Profile
| Compound | Primary Target(s) | Other Key Targets |
| This compound | BCR-ABL | cIAP1, XIAP (as part of the degradation machinery)[3] |
| Dasatinib | BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN) | c-KIT, EPHA2, PDGFRβ, TEC family kinases (TEC, BTK)[1][13][14][15] |
Mechanism of Action
Dasatinib: Multi-Kinase Inhibition
Dasatinib is an ATP-competitive inhibitor that binds to the active and inactive conformations of the ABL kinase domain, as well as a range of other tyrosine kinases.[15] By blocking the ATP-binding site, it prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive cancer cell proliferation and survival.[13]
Caption: Dasatinib inhibits BCR-ABL kinase activity.
This compound: Targeted Protein Degradation
This compound is a heterobifunctional molecule composed of an ABL inhibitor (imatinib) linked to an IAP ligand (bestatin).[3][5] This design allows this compound to simultaneously bind to the BCR-ABL protein and an E3 ubiquitin ligase (cIAP1 or XIAP).[3] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.
References
- 1. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | PROTAC BCR-ABL 蛋白降解剂 | MCE [medchemexpress.cn]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. go.drugbank.com [go.drugbank.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
